1233B

Beschreibung

Eigenschaften

IUPAC Name |

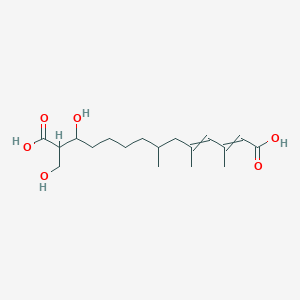

12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O6/c1-12(8-13(2)9-14(3)10-17(21)22)6-4-5-7-16(20)15(11-19)18(23)24/h9-10,12,15-16,19-20H,4-8,11H2,1-3H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZISQBFEIXWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(C(CO)C(=O)O)O)CC(=CC(=CC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70709891 | |

| Record name | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34668-58-1 | |

| Record name | 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70709891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fusarium sp. Secondary Metabolite 1233B (Hymeglusin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium sp. secondary metabolite 1233B, more commonly known as Hymeglusin (and also referred to as F-244, 1233A, and L-659,699), is a fungal polyketide with a distinctive β-lactone ring structure.[1] First isolated from a culture broth of Fusarium sp., it has garnered significant interest in the scientific community for its potent and specific biological activity.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its biosynthesis, mechanism of action, biological activities, and relevant experimental protocols.

Physicochemical Properties

Hymeglusin presents as a white amorphous powder with the molecular formula C₁₈H₂₈O₅ and a molecular weight of 324.4 g/mol . It is soluble in methanol, ethanol, acetonitrile, ethyl acetate, chloroform, acetone, and DMSO, but is insoluble in water and hexane. For storage, it is recommended to keep the compound sealed at -20°C, where it remains stable for at least three years. A solution of Hymeglusin in DMSO (1 mg/mL) is stable for one month at -20°C.

Table 1: Physicochemical Properties of Hymeglusin (this compound)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₈O₅ | |

| Molecular Weight | 324.4 g/mol | |

| Appearance | White amorphous powder | |

| Solubility | Soluble in DMSO, acetone, ethyl acetate, chloroform, methanol, ethanol, acetonitrile. Insoluble in water and hexane. | |

| Storage Stability | Stable for at least 3 years at -20°C (sealed). DMSO solution (1 mg/mL) stable for one month at -20°C. |

Biosynthesis

The biosynthesis of Hymeglusin is a complex process orchestrated by a dedicated gene cluster within the producing Fusarium species. The core of this pathway involves a highly reducing polyketide synthase (HR-PKS).

The biosynthetic process can be summarized as follows:

-

The HR-PKS, designated NghhA, catalyzes six rounds of chain elongation to assemble the polyketide backbone.

-

In a unique termination step, the ketosynthase (KS) domain of the HR-PKS catalyzes the β-lactonization of the mature polyketide chain, forming the characteristic four-membered lactone ring. This step is crucial as the β-lactone moiety is essential for the compound's biological activity.

-

The resulting intermediate, prehymeglusin, undergoes subsequent oxidation reactions mediated by a cytochrome P450 enzyme (NghhC) to yield the final product, Hymeglusin.

Biosynthesis of Hymeglusin (this compound).

Mechanism of Action

Hymeglusin is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase (EC 2.3.3.10), a key enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis.[2][4][5] The inhibition is irreversible and occurs through the covalent modification of a critical cysteine residue (Cys129 in the hamster enzyme) within the active site of HMG-CoA synthase.[6][7] The electrophilic β-lactone ring of Hymeglusin is the reactive moiety that forms a stable thioester adduct with the sulfhydryl group of the cysteine residue, thereby inactivating the enzyme.[4][6]

Inhibition of HMG-CoA Synthase by Hymeglusin.

Biological Activities

Hymeglusin exhibits a range of biological activities, stemming from its primary role as an HMG-CoA synthase inhibitor.

Enzyme Inhibition

Hymeglusin is a highly potent inhibitor of eukaryotic HMG-CoA synthase.[2] In contrast, it shows no significant inhibitory effect against other enzymes in related pathways, such as HMG-CoA reductase, β-ketoacyl-CoA thiolase, acetoacetyl-CoA synthetase, and fatty acid synthase, highlighting its specificity.[2]

Antimicrobial Activity

Hymeglusin was initially investigated for its antibiotic properties and has demonstrated activity against various bacteria and fungi.[4]

Antiviral Activity

Hymeglusin has been shown to inhibit the replication of Dengue virus (DEN-2 NGC virus) in K562 cells.

Anticancer and Pro-apoptotic Activity

Recent studies have highlighted the potential of Hymeglusin in cancer therapy. By inhibiting HMG-CoA synthase, Hymeglusin can modulate cellular signaling pathways involved in cell proliferation and survival. Specifically, inhibition of HMGCS1 by hymeglusin has been shown to suppress the mitogen-activated protein kinase (MAPK) pathway. Furthermore, Hymeglusin has been observed to decrease the expression of the anti-apoptotic protein BCL2 and enhance the pro-apoptotic effects of other anticancer agents like venetoclax in acute myeloid leukemia (AML) cells.[3][8]

Table 2: Summary of Quantitative Biological Activity Data for Hymeglusin (this compound)

| Activity | Target/Organism/Cell Line | Value | Reference(s) |

| HMG-CoA Synthase Inhibition | Rat liver (cytoplasmic) | IC₅₀ = 0.12 µM | [2][6][9] |

| Human (recombinant) | Kᵢ = 53.7 nM, kᵢₙₐ꜀ₜ = 1.06 min⁻¹ | [4] | |

| Enterococcus faecalis (mvaS) | Kᵢ = 700 ± 18.5 nM, kᵢₙₐ꜀ₜ = 3.5 ± 0.6 min⁻¹ | [4] | |

| Inhibition of Sterol Biosynthesis | Hep G2 cells ([¹⁴C]acetate incorporation) | IC₅₀ = 6 µM | [2] |

| Antiviral Activity | Dengue virus (DEN-2 NGC) in K562 cells | EC₅₀ = 4.5 µM | |

| Antifungal Activity | Candida albicans | MIC = 12.5 µg/mL | |

| Penicillium herquei | MIC = 25 µg/mL | ||

| Pyricularia oryzae | MIC = 6.25 µg/mL | ||

| Cytotoxicity | HL-60 cells | IC₅₀ = 7.65 µM (48h), 5.96 µM (72h) | [8] |

| KG-1 cells | IC₅₀ = 61.64 µM (48h), 38.95 µM (72h) | [8] |

Signaling Pathway Involvement

Inhibition of HMG-CoA synthase by Hymeglusin has downstream consequences on cellular signaling, particularly in cancer cells. The depletion of mevalonate pathway products can impact protein prenylation, which is crucial for the function of small GTPases like Ras and Rho, key components of various signaling cascades.

MAPK Pathway

Knockout of HMGCS1 has been shown to suppress the MAPK pathway, while its overexpression enhances it. Consequently, inhibition of HMGCS1 by Hymeglusin is proposed to attenuate MAPK signaling, thereby reducing cell proliferation.[9]

Apoptosis Pathway

Hymeglusin has been demonstrated to decrease the expression of the anti-apoptotic protein BCL2.[3][8] This shifts the cellular balance towards apoptosis, especially in combination with other pro-apoptotic drugs. The precise mechanism linking HMG-CoA synthase inhibition to BCL2 regulation is an area of ongoing research.

Simplified overview of Hymeglusin's impact on signaling.

Experimental Protocols

Isolation and Purification of Hymeglusin from Fusarium sp.

The following is a general workflow for the isolation and purification of Hymeglusin. Specific details may vary depending on the Fusarium strain and culture conditions.

General workflow for Hymeglusin isolation.

-

Fermentation: Cultivate the producing Fusarium sp. strain in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: After a suitable incubation period, harvest the mycelia by filtration. Extract the mycelia with an organic solvent such as ethyl acetate or acetone.

-

Solvent Partitioning: Concentrate the organic extract and partition it between immiscible solvents (e.g., ethyl acetate and water) to remove polar impurities.

-

Column Chromatography: Subject the crude extract to a series of column chromatography steps. This may include silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20) to progressively purify the compound.

-

High-Performance Liquid Chromatography (HPLC): Perform final purification using preparative reverse-phase HPLC to obtain pure Hymeglusin.

-

Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HMG-CoA Synthase Inhibition Assay

This protocol is adapted from studies on the inhibition of HMG-CoA synthase by Hymeglusin.[4]

-

Enzyme Preparation: Use a partially purified or recombinant HMG-CoA synthase preparation.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), acetyl-CoA, and the enzyme.

-

Incubation with Inhibitor: Add varying concentrations of Hymeglusin to the reaction mixture and incubate for a defined period to allow for enzyme inhibition.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, acetoacetyl-CoA.

-

Measurement: Monitor the rate of the reaction by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

-

Data Analysis: Calculate the percentage of inhibition at each Hymeglusin concentration and determine the IC₅₀ value. For irreversible inhibitors, kinetic parameters such as Kᵢ and kᵢₙₐ꜀ₜ can be determined by measuring the rate of inactivation at different inhibitor concentrations over time.

Antifungal Susceptibility Testing (MIC Determination)

This is a generalized broth microdilution method.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in a suitable broth medium.

-

Serial Dilution of Hymeglusin: Prepare serial twofold dilutions of Hymeglusin in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (without inhibitor).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Hymeglusin that completely inhibits visible growth of the fungus.

Antiviral Assay (Plaque Reduction Assay)

This is a general protocol for assessing antiviral activity.

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a multi-well plate.

-

Virus Infection: Infect the cell monolayers with a known amount of the virus (e.g., Dengue virus).

-

Treatment: After a brief adsorption period, remove the virus inoculum and add a medium containing serial dilutions of Hymeglusin.

-

Plaque Formation: Overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread and allow for the formation of localized plaques.

-

Plaque Visualization and Counting: After a suitable incubation period, fix and stain the cells to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction at each Hymeglusin concentration compared to the untreated virus control and determine the EC₅₀ value.

Conclusion

Fusarium sp. secondary metabolite this compound (Hymeglusin) is a potent and specific inhibitor of HMG-CoA synthase with a unique β-lactone structure. Its diverse biological activities, including antimicrobial, antiviral, and anticancer effects, make it a valuable tool for biochemical research and a potential lead compound for drug development. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel analogs. Further research into its downstream signaling effects, particularly on the MAPK and apoptosis pathways, will be crucial for fully understanding its therapeutic potential. This guide provides a comprehensive foundation for researchers and drug development professionals working with this fascinating natural product.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. F-244 (1233A), a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase: taxonomy of producing strain, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of 3-hydroxy-3-methylglutaryl-CoA synthase and cholesterol biosynthesis by beta-lactone inhibitors and binding of these inhibitors to the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (1233B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fungal metabolite 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, also known by its synonym 1233B. This document consolidates available data on its physicochemical properties, biological activities, and what is known about its mechanism of action. It is intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry.

Introduction

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (this compound) is a naturally occurring polyketide.[1] It is a secondary metabolite produced by various filamentous fungi, including species of Scopulariopsis, Fusarium, and Cephalosporium.[1][2][3][4] Notably, it has been isolated from both terrestrial and marine-derived fungal strains, indicating its presence in diverse ecological niches.[5] Structurally, it is characterized as a long-chain dicarboxylic acid with multiple hydroxyl and methyl substitutions.[2] This document aims to synthesize the current knowledge on this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| IUPAC Name | (2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | PubChem |

| Synonyms | This compound, L 660282 | AdipoGen, PubChem |

| CAS Number | 34668-61-6 | AdipoGen |

| Molecular Formula | C18H30O6 | PubChem |

| Molecular Weight | 342.43 g/mol | MedchemExpress |

| Appearance | Off-white solid | AdipoGen |

| Solubility | Soluble in DMSO, ethanol, or methanol | AdipoGen |

| Storage | Stable for at least 3 years when stored at -20°C | AdipoGen |

Biological Activity and Potential Applications

This compound has been identified primarily as an antibiotic with antibacterial properties.[3] Its bioactivity profile, while not extensively characterized, suggests potential for further investigation in infectious disease research.

| Biological Activity | Observation | Source |

| Antibacterial | Described as an antibiotic and antibacterial agent. | AdipoGen |

| Antifungal | Evaluated for antifungal activity, but did not exhibit pronounced effects in one study. | [5] |

| Toxicity | Shows low toxicity in zebrafish embryos at a concentration of 10 μM over 48 hours. | [3] |

| HMG-CoA Synthase Inhibition | Conflicting reports exist. One source states it is an open-ring derivative of the HMG-CoA synthase inhibitor hymeglusin and lacks inhibitory activity.[2] Another study suggests it may have potent inhibitory activity against HMG-CoA synthase based on its ability to inhibit the mRNA expression of the enzyme.[6] |

Mechanism of Action

The precise mechanism of action for this compound's antibacterial activity has not been fully elucidated. The conflicting reports regarding its inhibition of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase represent the most specific, albeit debated, information on its molecular target. HMG-CoA synthase is a critical enzyme in the mevalonate pathway, which is responsible for the synthesis of isoprenoids, essential molecules in many organisms. Further research is required to resolve these conflicting findings and to explore other potential mechanisms.

Experimental Protocols

Detailed experimental protocols for the isolation and biological testing of this compound are not extensively published. However, some relevant methodologies have been described in the literature.

Induction of Biosynthesis

The production of this compound as a secondary metabolite in the filamentous fungus Fusarium sp. RK97-94 can be induced by exposure to the protein synthesis inhibitor hygromycin B.[7][8] This suggests that stressing the fungal culture can trigger the expression of the biosynthetic gene cluster responsible for this compound production.

Chemical Derivatization

A related experimental procedure involves the alkaline hydrolysis of the structurally similar compound 1233A. This process yields 12-epi-1233B, an epimer of this compound.[6] This suggests that the core structure of this compound can be accessed through the chemical modification of related natural products.

Biosynthetic Regulation

While the direct signaling pathways affected by this compound are not well-defined, the pathways that regulate its production in Fusarium species have been studied. The biosynthesis of secondary metabolites, including this compound, is controlled by a complex network of signal transduction pathways.

Conclusion and Future Directions

12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid (this compound) is a fungal metabolite with documented antibacterial activity. While its fundamental physicochemical properties are known, there is a significant opportunity for further research. Key areas for future investigation include:

-

Elucidation of the Antibacterial Mechanism of Action: Resolving the conflicting reports on HMG-CoA synthase inhibition and exploring other potential cellular targets.

-

Comprehensive Biological Profiling: Expanding the assessment of its activity against a broader range of bacterial and fungal pathogens, as well as evaluating its potential in other therapeutic areas.

-

Development of Robust Isolation and Synthetic Protocols: Establishing standardized methods for obtaining larger quantities of this compound to facilitate further research.

-

Investigation of Structure-Activity Relationships: Synthesizing and testing analogs to identify key structural features responsible for its biological activity.

This technical guide provides a snapshot of the current understanding of this compound, highlighting its potential as a lead compound for drug discovery while underscoring the need for more in-depth scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. adipogen.com [adipogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antibiotics from Extremophilic Micromycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Enigmatic Biosynthesis of 1233B in Fusarium: A Pathway Awaiting Elucidation

For Researchers, Scientists, and Drug Development Professionals

The compound 1233B, a polyketide metabolite produced by fungi of the genus Fusarium, has garnered interest for its antibiotic properties.[1] Despite its discovery and the general understanding that it originates from a polyketide synthase (PKS) pathway, the specific genetic and enzymatic machinery responsible for its assembly remains largely uncharacterized in publicly accessible scientific literature. This guide consolidates the available information regarding this compound and places it within the broader context of polyketide biosynthesis in Fusarium, highlighting the significant gaps in our current knowledge and proposing a putative biosynthetic scheme based on established principles of fungal natural product synthesis.

Chemical Profile of this compound

This compound is a structurally complex polyketide, chemically identified as 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid.[1] Its molecular formula is C₁₈H₃₀O₆.[1] The presence of a conjugated diene system, multiple methyl branches, and terminal carboxylic acid groups suggests a biosynthesis orchestrated by a highly reducing Type I PKS, likely in conjunction with tailoring enzymes for oxidation and other modifications.

The Polyketide Synthase (PKS) Machinery in Fusarium

The genus Fusarium is a prolific producer of a diverse array of secondary metabolites, many of which are synthesized by large, multi-domain enzymes known as polyketide synthases.[2][3][4] These PKSs are encoded by genes that are typically found clustered together with genes for other enzymes involved in the pathway, forming a biosynthetic gene cluster (BGC).[5][6] This clustering facilitates the coordinated regulation of the entire pathway.[6]

Fungal PKSs, including those in Fusarium, are generally classified as Type I, which are large, multifunctional proteins with multiple catalytic domains.[3] A typical fungal PKS contains a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP) domain as a minimal set. Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) determine the reduction state of the growing polyketide chain.

While extensive phylogenetic analyses of PKS genes across numerous Fusarium species have been conducted, revealing a vast potential for producing a wide range of polyketides, the specific PKS and BGC responsible for this compound have not yet been identified or characterized.[2][7]

A Putative Biosynthetic Pathway for this compound

In the absence of direct experimental evidence, a hypothetical biosynthetic pathway for this compound can be proposed based on its chemical structure and the known mechanisms of fungal PKSs.

The biosynthesis would likely commence with a starter unit, such as acetyl-CoA, and involve the sequential addition of seven extender units, likely derived from malonyl-CoA and methylmalonyl-CoA to account for the methyl branches. The degree of reduction at each extension cycle, dictated by the activity of the KR, DH, and ER domains within the PKS, would shape the polyketide backbone. Post-PKS modifications by tailoring enzymes, such as P450 monooxygenases and dehydrogenases, would be required to install the hydroxyl and carboxylic acid functionalities.

Below is a conceptual workflow representing the general steps in elucidating a fungal biosynthetic pathway, which would be applicable to future studies on this compound.

Caption: General workflow for elucidating a fungal natural product biosynthetic pathway.

Data Presentation and Experimental Protocols

A comprehensive search of scientific databases did not yield specific quantitative data (e.g., enzyme kinetics, fermentation titers, gene expression levels) or detailed experimental protocols related to the biosynthesis of this compound. The following sections represent the types of data and protocols that would be necessary to fully characterize this pathway.

Quantitative Data

Currently, there is no published quantitative data for the this compound biosynthetic pathway. A future technical guide would include tables summarizing:

-

Table 1: Fermentation Titers of this compound and Intermediates: Comparing production levels in wild-type, mutant, and engineered strains under various culture conditions.

-

Table 2: Enzyme Kinetic Parameters: Detailingsubstrate specificity, Kₘ, and kcat values for the PKS and tailoring enzymes once they are identified and characterized.

-

Table 3: Gene Expression Analysis: Presenting qRT-PCR or RNA-seq data showing the expression levels of the BGC genes under different conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. For the this compound pathway, the following protocols would need to be developed and documented:

Protocol 1: Fungal Culture and Metabolite Extraction for this compound Analysis This protocol would describe the optimal media composition, temperature, pH, and aeration conditions for maximizing this compound production by the native Fusarium strain. It would also detail the solvent extraction and sample preparation procedures for subsequent analysis by HPLC and LC-MS.

Protocol 2: Gene Knockout via CRISPR-Cas9 or Homologous Recombination To confirm the involvement of a candidate BGC, a precise gene knockout protocol would be required. This would involve the design of guide RNAs or knockout cassettes, the transformation of fungal protoplasts, and the selection and verification of transformants via PCR and Southern blotting.

Protocol 3: Heterologous Expression of the this compound Gene Cluster This protocol would outline the cloning of the entire BGC into an expression vector, transformation into a well-characterized heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae), and the subsequent analysis of metabolite production to confirm the function of the cluster.

Protocol 4: Recombinant Protein Expression and Purification For in vitro characterization, individual enzymes from the pathway would need to be expressed in a suitable host like E. coli or Pichia pastoris. This protocol would detail the cloning, expression, and purification steps (e.g., affinity chromatography) for obtaining active enzymes.

Protocol 5: In Vitro Enzyme Assays This section would describe the specific assay conditions (buffer, pH, temperature, substrates) to determine the function and kinetics of each enzyme in the pathway, with product formation monitored by techniques such as HPLC or spectrophotometry.

Conclusion and Future Outlook

The biosynthetic pathway of this compound in Fusarium represents an unexplored area of fungal natural product chemistry. While the compound's polyketide origin is evident from its structure, the identity of the core PKS, the associated BGC, and the sequence of enzymatic reactions remain to be discovered. The application of modern genomic and molecular biology techniques, as outlined in the proposed workflow, will be essential to unravel the genetic basis of this compound production. Elucidating this pathway will not only provide fundamental insights into the biosynthetic capabilities of Fusarium but could also pave the way for the engineered production of this compound and novel, structurally related analogs with potentially improved therapeutic properties. Further research is critically needed to move the study of this intriguing molecule from a structural observation to a fully characterized biosynthetic system.

References

- 1. scbt.com [scbt.com]

- 2. Genus-wide analysis of Fusarium polyketide synthases reveals broad chemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of Polyketide Synthases in Fusarium [caister.com]

- 4. "Phylogenomic and functional domain analysis of polyketide synthases i" by Daren W. Brown, Robert A. E. Butchko et al. [digitalcommons.unl.edu]

- 5. Frontiers | Evolution and Diversity of Biosynthetic Gene Clusters in Fusarium [frontiersin.org]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Insights into natural products biosynthesis from analysis of 490 polyketide synthases from Fusarium [agris.fao.org]

The Biological Activity of 1233B (Hymeglusin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1233B, more commonly known as Hymeglusin (and also referred to as 1233A, F-244, and L-659,699), is a fungal β-lactone with potent and specific biological activity.[1][2][3][4] This document provides an in-depth technical overview of the biological activities of Hymeglusin, its mechanism of action, and the experimental protocols used to elucidate its effects. The primary mode of action of Hymeglusin is the irreversible inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, a critical enzyme in the mevalonate pathway responsible for cholesterol and isoprenoid biosynthesis.[4][5][6] This inhibitory action confers upon Hymeglusin a range of biological effects, including antibacterial, antifungal, and antiviral properties.

Core Mechanism of Action: Inhibition of HMG-CoA Synthase

Hymeglusin acts as a specific and irreversible inhibitor of eukaryotic HMG-CoA synthase.[3][7] This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a key step in the biosynthesis of mevalonate.[8] The inhibitory mechanism involves the covalent modification of the active site cysteine residue (Cys129) of HMG-CoA synthase by the β-lactone ring of Hymeglusin, forming a stable thioester adduct.[1][2][9] This covalent modification leads to the irreversible inactivation of the enzyme.[3][7] Unlike statins, which competitively inhibit HMG-CoA reductase, Hymeglusin targets an earlier step in the mevalonate pathway.[4][5]

Quantitative Biological Activity Data

The biological potency of Hymeglusin has been quantified across various assays, demonstrating its efficacy as an enzyme inhibitor and an antimicrobial and antiviral agent.

| Activity Measured | Assay System | Value | Reference |

| HMG-CoA Synthase Inhibition (IC50) | Partially purified rat liver cytoplasmic HMG-CoA synthase | 0.12 μM | [1][2][6] |

| Sterol Synthesis Inhibition (IC50) | [14C]acetate incorporation in cultured Hep G2 cells | 6 μM | [6] |

| Antiviral Activity (EC50) | Dengue type 2 (DEN-2) virus replication in K562 cells | 4.5 μM | [1] |

| Antifungal Activity (MIC) | Candida albicans | 12.5 µg/mL | [3] |

| Antifungal Activity (MIC) | Penicillium herquei | 25 µg/mL | [3] |

| Antifungal Activity (MIC) | Pyricularia oryzae | 6.25 µg/mL | [3] |

Signaling Pathway: The Mevalonate Pathway and Downstream Effects

Hymeglusin's primary impact on cellular signaling is through the disruption of the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and a variety of non-sterol isoprenoids that are essential for diverse cellular functions.

By inhibiting HMG-CoA synthase, Hymeglusin blocks the production of mevalonate and all subsequent downstream products. This includes not only cholesterol but also essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for protein prenylation, a post-translational modification necessary for the function of key signaling proteins such as Ras and Rho GTPases.[10] The disruption of these processes likely contributes to the observed antibacterial, antifungal, and antiviral activities of Hymeglusin.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of Hymeglusin.

HMG-CoA Synthase Inhibition Assay

This protocol is based on a spectrophotometric method that measures the rate of Coenzyme A (CoA) release during the HMG-CoA synthase-catalyzed reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Hymeglusin against HMG-CoA synthase.

Materials:

-

Partially purified HMG-CoA synthase

-

Hymeglusin (this compound)

-

Acetyl-CoA

-

Acetoacetyl-CoA

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

A reaction mixture is prepared containing Tris-HCl buffer, DTNB, and acetyl-CoA.

-

Hymeglusin, at various concentrations, is pre-incubated with HMG-CoA synthase for a defined period to allow for enzyme inhibition.

-

The enzymatic reaction is initiated by the addition of acetoacetyl-CoA.

-

The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).

-

The percentage of enzyme inhibition is calculated for each Hymeglusin concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Hymeglusin concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Dengue Virus Plaque Assay)

This protocol describes a plaque reduction assay to determine the effective concentration of Hymeglusin that inhibits dengue virus replication.

Objective: To determine the half-maximal effective concentration (EC50) of Hymeglusin against Dengue virus.

Materials:

-

Vero or K562 cells

-

Dengue virus stock (e.g., DEN-2)

-

Hymeglusin (this compound)

-

Cell culture medium (e.g., MEM)

-

Fetal bovine serum (FBS)

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed host cells (e.g., Vero) in 6-well plates and grow to confluency.

-

Prepare serial dilutions of Hymeglusin in culture medium.

-

Remove the growth medium from the cell monolayers and infect with a known titer of dengue virus for 1-2 hours.

-

After the incubation period, remove the virus inoculum and wash the cells.

-

Add the different concentrations of Hymeglusin-containing medium to the respective wells.

-

Overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

The percentage of plaque reduction is calculated for each Hymeglusin concentration compared to a virus control without the compound.

-

The EC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the Hymeglusin concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of Hymeglusin against fungal strains.[11][12]

Objective: To determine the minimum concentration of Hymeglusin that inhibits the visible growth of a specific fungus.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

Hymeglusin (this compound)

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of Hymeglusin and perform serial two-fold dilutions in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well of the microtiter plate, including a positive control (no drug) and a negative control (no fungus).

-

Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).

-

Determine fungal growth by visual inspection for turbidity or by measuring the optical density using a plate reader.

-

The MIC is defined as the lowest concentration of Hymeglusin at which there is no visible growth of the fungus.[12]

Conclusion

Compound this compound (Hymeglusin) is a potent and specific inhibitor of HMG-CoA synthase, a key enzyme in the mevalonate pathway. Its mechanism of irreversible, covalent modification of the enzyme's active site leads to the disruption of cholesterol and isoprenoid biosynthesis. This primary action underpins its observed antibacterial, antifungal, and antiviral activities. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic applications of Hymeglusin and other inhibitors of the mevalonate pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. satoshi-omura.info [satoshi-omura.info]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of hydroxymethylglutaryl-coenzyme A synthase by L-659,699 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. google.com [google.com]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

An In-Depth Technical Guide to 1233B (CAS Number: 34668-61-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1233B, also known by the designation L-660282, is a fungal metabolite isolated from Scopulariopsis sp.[1]. Chemically, it is 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid, with the molecular formula C₁₈H₃₀O₆ and a molecular weight of 342.43 g/mol [2][3]. It is structurally characterized as the hydroxy-acid and open-ring derivative of the antibiotic 1233A (also known as L-659,699 or hymeglusin)[1][4][5]. While its precursor, 1233A, is a known potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, this compound itself has been reported to lack this inhibitory activity[4]. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties and biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental use.

| Property | Value | Reference |

| CAS Number | 34668-61-6 | [2] |

| Molecular Formula | C₁₈H₃₀O₆ | [2] |

| Molecular Weight | 342.43 g/mol | [2][3] |

| Alternate Names | L-660282, 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadiene-1,14-dioic acid | [1][2] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in DMSO, ethanol, or methanol | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Storage | Long-term storage at -20°C is recommended. Stable for at least 3 years under these conditions. Short-term storage can be at +4°C. | [1] |

Biological Context and Activity

Relationship to 1233A (Hymeglusin)

This compound is the diacid formed by the hydrolysis of the β-lactone ring of the antibiotic 1233A (hymeglusin)[1][4]. This structural relationship is critical to understanding its biological properties, or lack thereof, in certain contexts.

Logical Relationship: 1233A to this compound

References

- 1. hymeglusin | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. mednexus.org [mednexus.org]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Extracts from the Humiria balsamifera (Aubl) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1233B

Abstract: This document provides a comprehensive technical overview of the physicochemical properties, biological activity, and relevant experimental methodologies for the compound designated 1233B. The primary focus of this guide is the antibiotic this compound (CAS 34668-61-6), a fungal metabolite known for its role as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams. A brief section also addresses an alternative interpretation of "this compound" as the industrial chemical (Z)-1-Bromo-3,3,3-trifluoropropene to ensure clarity and comprehensive coverage. This guide is intended for researchers, scientists, and professionals in drug development and the life sciences.

Core Compound Identification and Properties: Antibiotic this compound

Antibiotic this compound, also known by its synonym L-660,282, is the hydroxy-acid derivative of the fungal β-lactone, antibiotic 1233A.[1] Isolated from species such as Scopulariopsis sp., it is recognized for its antibacterial properties and, most notably, its inhibitory action on a key enzyme in the mevalonate pathway.[1]

Physicochemical Data

The following table summarizes the known physicochemical properties of Antibiotic this compound. The compound is an off-white solid at room temperature.[1][2]

| Property | Value | Citation(s) |

| IUPAC Name | (2E,4E)-12-hydroxy-13-(hydroxymethyl)-3,5,7-trimethyltetradeca-2,4-dienedioic acid | [3] |

| Synonyms | This compound, L-660,282 | [1][4] |

| CAS Number | 34668-61-6 | [1][5] |

| Molecular Formula | C₁₈H₃₀O₆ | [1][5] |

| Molecular Weight | 342.4 g/mol | [1][3] |

| Appearance | Off-white solid | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] Quantitative data not available. | [1] |

| Purity (as supplied) | ≥95% (determined by HPLC) | [1] |

| Storage Conditions | Long-term storage at -20°C is recommended. Stable for at least 3 years under these conditions. | [1] |

Biological Activity and Signaling Pathway

The primary mechanism of action for compounds related to this compound, such as the parent compound's family (e.g., L-659,699), is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase.[6] This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a critical early step in the mevalonate pathway.[6] This pathway is essential for the biosynthesis of numerous vital molecules, including cholesterol and other isoprenoids.[7][8] By inhibiting HMG-CoA synthase, this compound disrupts this pathway, leading to its antibiotic effects.

The diagram below illustrates the initial steps of the mevalonate pathway, highlighting the reaction catalyzed by HMG-CoA synthase, which is the target of inhibition.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of natural products like this compound require specialized laboratory equipment. The following sections outline general, standard methodologies that form the basis for such analyses.

Determination of Solubility (Qualitative)

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents.

Materials:

-

Test compound (e.g., this compound)

-

Small test tubes

-

Vortex mixer

-

Solvents: Deionized water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, methanol, DMSO.

-

pH indicator strips

Procedure:

-

Water Solubility: Add approximately 1-2 mg of the compound to a test tube. Add 1 mL of deionized water in small portions, vortexing after each addition. Observe if the solid dissolves completely. If soluble, test the solution's pH with an indicator strip.

-

Aqueous Base Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 1 mL of 5% NaOH solution. Vigorous mixing may be required. Dissolution indicates the presence of an acidic functional group.

-

Aqueous Acid Solubility: If the compound is insoluble in water, use a fresh sample and test its solubility in 1 mL of 5% HCl solution. Dissolution indicates the presence of a basic functional group (e.g., an amine).

-

Organic Solvent Solubility: Use fresh samples to test solubility in 1 mL of ethanol, methanol, and DMSO, respectively. Vortex thoroughly and observe for complete dissolution.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of chemical compounds. A reverse-phase HPLC (RP-HPLC) method is commonly used for moderately polar organic molecules.

Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

-

Sample of this compound, accurately weighed

-

Appropriate solvent for sample dissolution (e.g., methanol)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Mobile Phase Preparation: Prepare the mobile phases. A common gradient system for natural products is:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

-

Chromatographic Conditions: Set up the HPLC method. A typical gradient might run from 5% B to 95% B over 30 minutes, with a flow rate of 1 mL/min. The column temperature is typically maintained at 25-30°C.

-

Detection: Set the detector to monitor a wavelength appropriate for the compound's chromophore (e.g., 210 nm, or scan a range if using a DAD).

-

Analysis: Inject the sample (e.g., 10 µL) and run the method. The purity is typically calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

The logical workflow for this purity analysis is depicted in the following diagram.

Alternative Interpretation: (Z)-1-Bromo-3,3,3-trifluoropropene

The designation "this compound" is not a standard chemical identifier and can be ambiguous. In industrial chemical contexts, particularly concerning refrigerants and blowing agents, such codes are common. Searches for "this compound" may also refer to brominated fluoropropenes. The most likely candidate in this class is (Z)-1-Bromo-3,3,3-trifluoropropene . For clarity, its key properties are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | (Z)-1-bromo-3,3,3-trifluoroprop-1-ene | [9] |

| CAS Number | 149597-48-8 | [10][11] |

| Molecular Formula | C₃H₂BrF₃ | [9][11] |

| Molecular Weight | 174.95 g/mol | [9][11] |

| Appearance | Liquid (at standard conditions) | [12] |

| Boiling Point | 34°C (for the related isomer 2-Bromo-3,3,3-trifluoro-1-propene) | [12] |

| Density | ~1.7 g/cm³ (predicted) |

This compound is primarily of interest to researchers in materials science and chemical engineering as a potential refrigerant, solvent, or chemical intermediate. Its toxicological profile would be the main area of interest for life science professionals.

References

- 1. adipogen.com [adipogen.com]

- 2. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]

- 3. 12-Hydroxy-13-(hydroxymethyl)-3,5,7-trimethyl-2,4-tetradecadienedioic acid | C18H30O6 | CID 10405119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.usbio.net [dev.usbio.net]

- 5. scbt.com [scbt.com]

- 6. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]

- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Propene, 1-bromo-3,3,3-trifluoro- | C3H2BrF3 | CID 2773431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (Z)-1-BROMO-3,3,3-TRIFLUOROPROP-1-ENE | 149597-48-8 [m.chemicalbook.com]

- 11. vsnchem.com [vsnchem.com]

- 12. 2-Bromo-3,3,3-trifluoro-1-propene, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Isolation of 1233B from Fusarium sp.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 1233B, a hydroxy-acid derivative of the antibiotic 1233A, is a polyketide secondary metabolite with potential antibacterial properties.[1][2] This document provides a detailed methodology for the isolation and purification of this compound from fungal cultures of Fusarium sp., particularly from strains such as Fusarium solani. The protocols outlined below are based on established methods for the extraction and purification of secondary metabolites from fungal sources.[3][4][5]

Chemical Structure of this compound:

-

Molecular Weight: 342.4 g/mol [1]

-

Appearance: Off-white solid[1]

-

Solubility: Soluble in DMSO, ethanol, or methanol[1]

I. Cultivation of Fusarium sp. for this compound Production

Optimal production of secondary metabolites like this compound is highly dependent on the culture conditions.[2][6][7] The following protocol describes the cultivation of Fusarium sp. on a solid rice medium, which has been shown to trigger the production of a wide array of secondary metabolites.[3]

Experimental Protocol: Fungal Cultivation

-

Strain Activation: Aseptically transfer a small piece of a week-old culture of Fusarium sp. from a Potato Dextrose Agar (PDA) plate to a new PDA plate. Incubate at 28 ± 2°C for 7 days.[3]

-

Solid-State Fermentation Medium Preparation:

-

In 300 mL Erlenmeyer flasks, combine 40 g of rice, 0.12 g of peptone, and 60 mL of distilled water.[3]

-

Autoclave the flasks at 121°C for 20 minutes to ensure sterility.

-

-

Inoculation: Under aseptic conditions, cut the freshly grown Fusarium sp. culture from the PDA plate into small pieces. Inoculate each flask containing the sterile rice medium with several pieces of the fungal culture.[3]

-

Incubation: Incubate the inoculated flasks at 28 ± 2°C for 40 days in a static incubator.[3]

II. Extraction of Crude this compound

The following protocol details the extraction of the crude secondary metabolite mixture, including this compound, from the solid-state fermentation culture using ethyl acetate.

Experimental Protocol: Crude Extraction

-

Harvesting: After the incubation period, disrupt the entire solid culture within each flask.

-

Solvent Extraction:

-

To each flask, add 150 mL of ethyl acetate.

-

Perform sonication in an ice bath for 30 minutes to facilitate cell lysis and extraction of metabolites.[3]

-

Repeat the extraction process three times with fresh ethyl acetate.

-

-

Filtration and Concentration:

-

Combine all ethyl acetate extracts and filter through Whatman No. 1 filter paper to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude brown extract.[3]

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in 200 mL of sterile distilled water.

-

Perform liquid-liquid extraction using an equal volume of petroleum ether to remove nonpolar impurities. Repeat this step twice.

-

Subsequently, extract the aqueous phase with an equal volume of ethyl acetate three times to recover the desired secondary metabolites.[3]

-

Collect and concentrate the ethyl acetate phase to yield the final crude extract for purification.

-

III. Purification of this compound

A multi-step chromatographic approach is employed for the purification of this compound from the crude extract.

Experimental Protocol: Purification

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., n-hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing chloroform and then ethyl acetate.[4] Example gradient:

-

100% n-hexane

-

n-hexane:chloroform (1:1, v/v)

-

100% chloroform

-

chloroform:ethyl acetate (1:1, v/v)

-

100% ethyl acetate

-

-

Collect fractions of 20 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

-

Pool fractions showing similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

-

Collect fractions and monitor by TLC as described above.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Perform final purification of the enriched fraction using a semi-preparative HPLC system equipped with a C18 column.

-

Use a gradient elution system of acetonitrile and water.[3] A typical gradient could be:

-

Start with a 40:60 (v/v) mixture of acetonitrile:water.

-

Increase the acetonitrile concentration linearly to 65% over 30 minutes.

-

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified this compound.

-

IV. Characterization and Data Presentation

The purified compound should be characterized using various analytical techniques to confirm its identity and purity.

Analytical Techniques for Characterization:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and formula.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]

Table 1: Hypothetical Purification Summary of this compound from a 4 kg Solid Culture of Fusarium sp.

| Purification Step | Total Weight (g) | This compound Purity (%) | Yield (%) |

| Crude Extract | 350 | ~1 | 100 |

| Silica Gel Column Fraction | 15 | ~20 | 4.3 |

| Sephadex LH-20 Fraction | 2.5 | ~75 | 0.7 |

| Semi-preparative HPLC | 0.5 | >95 | 0.14 |

V. Visualizations

Diagram 1: Generalized Polyketide Biosynthesis Pathway

A generalized biosynthetic pathway for polyketides in Fusarium.

Diagram 2: Experimental Workflow for the Isolation of this compound

Workflow for the isolation and purification of this compound.

References

- 1. Diversity of Polyketide Synthases in Fusarium [caister.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Secondary metabolites from the Endophytic fungi Fusarium decemcellulare F25 and their antifungal activities [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: Characterizing the Cellular Response to Compound-X using Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound-X is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] Understanding the global proteomic changes induced by Compound-X is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering biomarkers of drug response. This document provides a detailed protocol for utilizing a quantitative proteomics workflow to analyze the cellular response to Compound-X treatment in a cancer cell line.

Principle of the Assay

This protocol employs a bottom-up proteomics approach coupled with isobaric labeling for relative quantification of protein abundance.[2][3] In this workflow, cells are treated with Compound-X, and the proteome is extracted, digested into peptides, and labeled with isobaric tags. The labeled peptides from different treatment conditions are then combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] The relative abundance of each protein between the control and treated samples is determined by comparing the reporter ion intensities in the MS/MS spectra. This allows for a global, quantitative assessment of proteome-wide changes following Compound-X treatment.

Experimental Protocols

I. Cell Culture and Treatment

-

Cell Line: Human cancer cell line with a known active PI3K/Akt/mTOR pathway (e.g., PC-3 prostate cancer cells).[1]

-

Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with either vehicle control (e.g., DMSO) or a predetermined concentration of Compound-X for a specified time (e.g., 24 hours).

-

Perform each treatment in biological triplicate.

-

II. Protein Extraction and Digestion

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

-

Sonicate the lysate to shear DNA and ensure complete cell disruption.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

-

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

-

Digestion:

-

Dilute the urea concentration of the sample to less than 2 M with 50 mM ammonium bicarbonate.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

III. Peptide Labeling and Cleanup

-

Isobaric Labeling (e.g., TMT or iTRAQ):

-

Label the peptide digests from each sample with the appropriate isobaric labeling reagent according to the manufacturer's instructions.[3]

-

For example, label the three vehicle control samples with TMT reagents 126, 127N, and 127C, and the three Compound-X treated samples with TMT reagents 128N, 128C, and 129N.

-

-

Sample Pooling: Combine the labeled peptide samples in equal amounts.

-

Peptide Cleanup: Desalt the pooled, labeled peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove residual salts and labeling reagents.[4]

IV. LC-MS/MS Analysis

-

Instrumentation: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

-

Chromatography:

-

Load the peptide sample onto a C18 analytical column.

-

Separate peptides using a gradient of increasing acetonitrile concentration over a specified time (e.g., 120 minutes).

-

-

Mass Spectrometry:

-

Acquire data in a data-dependent acquisition (DDA) mode.[3]

-

For each cycle, acquire one full MS scan followed by MS/MS scans of the most abundant precursor ions.

-

Use higher-energy collisional dissociation (HCD) for fragmentation to generate reporter ions for quantification.

-

V. Data Analysis

-

Database Searching: Search the raw MS data against a human protein database (e.g., UniProt) using a search engine such as MaxQuant or Proteome Discoverer.

-

Protein Identification and Quantification:

-

Identify peptides and proteins with a false discovery rate (FDR) of less than 1%.

-

Quantify the relative abundance of proteins based on the reporter ion intensities.

-

-

Statistical Analysis:

-

Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the vehicle control and Compound-X treated groups.

-

Apply a fold-change cutoff (e.g., >1.5 or <0.67) to further refine the list of significantly altered proteins.

-

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, or GSEA) to identify signaling pathways that are enriched among the differentially expressed proteins.[6][7][8]

Data Presentation

The quantitative proteomics data can be summarized in a table to clearly present the proteins that are significantly altered upon treatment with Compound-X.

| Protein ID | Gene Name | Description | Log2 Fold Change (Compound-X / Control) | p-value |

| P42336 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.2 | 0.005 |

| P60484 | RPS6 | Ribosomal protein S6 | -1.5 | 0.001 |

| Q9Y243 | TSC2 | Tuberin | 0.8 | 0.021 |

| P31749 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | -0.5 | 0.150 |

| P42345 | MTOR | Serine/threonine-protein kinase mTOR | -1.0 | 0.010 |

| P62736 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | -1.8 | 0.0005 |

| Q13541 | PTEN | Phosphatidylinositol 3,4,5-trisphosphate 3-phosphatase and dual-specificity protein phosphatase PTEN | 0.2 | 0.560 |

This is a hypothetical data table for illustrative purposes.

Visualizations

Experimental Workflow Diagram

Caption: A generalized workflow for quantitative proteomics analysis of Compound-X treated cells.

PI3K/Akt/mTOR Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway with key proteins affected by Compound-X highlighted in red.

References

- 1. Identification of protein biomarkers and signaling pathways associated with prostate cancer radioresistance using label-free LC-MS/MS proteomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]

- 3. An Overview of Mainstream Proteomics Techniques - MetwareBio [metwarebio.com]

- 4. Protocol for micro-purification, enrichment, pre-fractionation and storage of peptides for proteomics using StageTips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Analysis of signaling pathways using functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteomics, pathway array and signaling network-based medicine in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combinatorial proteomic analysis of intercellular signaling applied to the CD28 T-cell costimulatory receptor - PMC [pmc.ncbi.nlm.nih.gov]

1233B solubility and preparation for experiments

Topic: 1233B Solubility and Preparation for Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a framework for researchers working with novel compounds, using the placeholder "this compound" to illustrate the necessary solubility and preparation experiments. While specific data for a compound designated "this compound" is not publicly available, this guide outlines the critical steps and considerations for characterizing a new chemical entity for experimental use. The protocols and methodologies described are broadly applicable to drug discovery and development.

Solubility Assessment

A fundamental prerequisite for any in vitro or in vivo experiment is to determine the solubility of the test compound in various solvents. This information is crucial for preparing stock solutions, ensuring accurate dosing, and avoiding precipitation in experimental assays.

Quantitative Solubility Data

The following table summarizes the type of data that should be generated for a new compound like "this compound". Researchers should perform solubility tests in a range of common laboratory solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | e.g., Clear solution |

| Ethanol | 25 | Data to be determined | e.g., Forms suspension |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | e.g., Insoluble |

| Water | 25 | Data to be determined | e.g., Insoluble |

| Polyethylene Glycol 400 (PEG400) | 25 | Data to be determined | e.g., Forms clear solution |

Note: The above table is a template. Actual solubility values need to be experimentally determined for the specific compound of interest.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the standard procedure for preparing a high-concentration stock solution of a new compound, which can then be diluted to working concentrations for various experiments.

Materials:

-

"this compound" compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

Procedure:

-

Accurately weigh the desired amount of "this compound" powder using a calibrated analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any precipitate.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

Materials:

-

"this compound" stock solution (e.g., 10 mM in DMSO)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw an aliquot of the "this compound" stock solution at room temperature.

-

Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations.

-

Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

-

Gently mix the working solutions by pipetting up and down.

-

Add the working solutions to the cell cultures as required by the experimental design.

-

Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in the experiment.

Visualizations

Experimental Workflow for Solubility and Stock Preparation

The following diagram illustrates the logical flow of the initial characterization and preparation of a new compound for experimental use.

Caption: Workflow for compound solubility testing and solution preparation.

Hypothetical Signaling Pathway Inhibition

Should "this compound" be identified as an inhibitor of a specific signaling pathway, the following diagram provides a template for visualizing its mechanism of action. This example depicts the inhibition of a generic kinase cascade.

Caption: Hypothetical inhibition of a signaling pathway by "this compound".

Application Notes and Protocols: Zebrafish Embryo Toxicity Assay for 1233B

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening and developmental toxicity assessment.[1][2][3] Its rapid external development, optical transparency, and high genetic homology with humans make it an ideal system for evaluating the potential adverse effects of novel chemical entities.[1][3][4] This document provides a detailed protocol for conducting a zebrafish embryo toxicity assay to evaluate the potential developmental toxicity of the novel compound, 1233B. The assay described herein is based on established methodologies and allows for the determination of key toxicological endpoints, including lethality and teratogenicity.[5][6]

Experimental Protocols

Materials and Reagents

-

Wild-type zebrafish (Danio rerio)

-

Zebrafish breeding tanks

-

Embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4)

-

Compound this compound

-

Dimethyl sulfoxide (DMSO, vehicle control)

-

24-well plates

-

Stereomicroscope

-

Incubator set to 28.5°C

-

Micropipettes and tips

-

Glass beakers and graduated cylinders

-

Tricaine methanesulfonate (MS-222) for euthanasia

Zebrafish Embryo Collection and Staging

-

Set up breeding tanks with adult zebrafish (2:1 male to female ratio) the evening before the experiment.

-

The following morning, collect freshly fertilized eggs within 30 minutes of spawning.

-

Rinse the embryos with E3 medium to remove debris.

-

Under a stereomicroscope, select healthy, fertilized embryos at the 4- to 8-cell stage. Discard any unfertilized or damaged embryos.

Preparation of this compound Test Solutions

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in E3 medium to achieve the desired final concentrations. The final concentration of DMSO in the test solutions should not exceed 0.5% (v/v), as this concentration has been shown to not induce significant malformations or mortality.[6]

-

Prepare a vehicle control group with E3 medium containing the same final concentration of DMSO as the this compound test groups.

-

Prepare a negative control group with E3 medium only.

Zebrafish Embryo Exposure

-

At approximately 4 hours post-fertilization (hpf), randomly distribute 10 healthy embryos into each well of a 24-well plate.

-

Remove the initial E3 medium from each well and replace it with 1 mL of the respective this compound test solution, vehicle control, or negative control.

-

Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle for up to 96 or 120 hours post-fertilization (hpf).[5][7]

-

It is recommended to renew the test solutions every 48 hours to maintain the chemical concentration.[6]

Observation of Toxicological Endpoints

-

Observe the embryos under a stereomicroscope at 24, 48, 72, 96, and 120 hpf.

-

Record the following lethal and sublethal endpoints at each time point:

-

Lethal Endpoints:

-

Sublethal (Teratogenic) Endpoints:

-

Data Presentation

Table 1: Mortality Rate of Zebrafish Embryos Exposed to this compound

| Concentration of this compound (µM) | Number of Embryos | 24 hpf | 48 hpf | 72 hpf | 96 hpf |

| Control (E3) | 30 | 0 | 0 | 1 | 1 |

| Vehicle (0.1% DMSO) | 30 | 0 | 1 | 1 | 2 |

| 1 | 30 | 0 | 1 | 2 | 3 |

| 10 | 30 | 2 | 5 | 9 | 15 |

| 25 | 30 | 8 | 15 | 22 | 28 |

| 50 | 30 | 18 | 26 | 30 | 30 |

| 100 | 30 | 30 | 30 | 30 | 30 |

Table 2: Incidence of Teratogenic Effects in Zebrafish Larvae at 96 hpf Exposed to this compound

| Concentration of this compound (µM) | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) |

| Control (E3) | 0 | 0 | 3 |

| Vehicle (0.1% DMSO) | 3 | 0 | 4 |

| 1 | 7 | 4 | 8 |

| 10 | 45 | 33 | 25 |

| 25 | 89 | 75 | 55 |

| 50 | 100 | 100 | 82 |

| 100 | N/A (100% mortality) | N/A (100% mortality) | N/A (100% mortality) |

Table 3: Calculated Toxicological Parameters for this compound

| Parameter | Value (µM) |

| LC50 (96 hpf) | 12.5 |

| EC50 (Pericardial Edema) | 9.8 |

| EC50 (Yolk Sac Edema) | 11.2 |

| EC50 (Spinal Curvature) | 18.7 |

| Teratogenic Index (TI = LC50/NOAEL) | 12.5 |

NOAEL (No Observed Adverse Effect Level) was determined to be 1 µM. A Teratogenic Index greater than 10 suggests that the compound is a potential teratogen.[7]

Visualizations

Experimental Workflow

Figure 1: Experimental workflow for the zebrafish embryo toxicity assay of compound this compound.

Hypothetical Signaling Pathway Disruption by this compound

Exposure to certain toxic compounds can disrupt critical developmental signaling pathways.[9] For instance, the Hedgehog signaling pathway is crucial for proper development of the central nervous system, somites, and cardiovascular system in zebrafish. Disruption of this pathway can lead to cyclopia, curved body axis, and heart defects. The diagram below illustrates a simplified Hedgehog signaling pathway and a hypothetical point of interference by this compound.

Figure 2: Hypothetical inhibition of the Hedgehog signaling pathway by compound this compound.

Conclusion

The zebrafish embryo toxicity assay is a robust and efficient method for assessing the developmental toxicity of novel compounds.[10] The protocol outlined in this application note provides a framework for evaluating the lethal and teratogenic potential of compound this compound. The quantitative data obtained from this assay, including LC50, EC50, and the Teratogenic Index, are critical for early-stage hazard identification in the drug development pipeline. Further investigations could explore the specific molecular mechanisms underlying the observed toxicity, potentially through transcriptomic or metabolomic analyses.[11][12]

References

- 1. Zebrafish Developmental and Reproductive Toxicity - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]